molecular formula CH6BrN B8034568 Methylammonium bromide

Methylammonium bromide

Cat. No. B8034568
M. Wt: 111.97 g/mol
InChI Key: ISWNAMNOYHCTSB-UHFFFAOYSA-N
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Description

Methylammonium bromide is a useful research compound. Its molecular formula is CH6BrN and its molecular weight is 111.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methyl bromide, including methylammonium bromide, has been extensively used as a fumigant for pest and pathogen control in agriculture. With the phase-out of its import and manufacture due to environmental concerns, research has been focused on developing alternatives for its pre-plant and post-harvest use (Schneider et al., 2003).

  • Methylammonium bromide is integral in the formation of perovskite-polymer composites, which are promising for their luminescent properties and stability. These composites have potential applications in light-emitting diodes and large-area optical devices (Xin et al., 2018).

  • In the context of solar cells and LED applications, methylammonium lead bromide nanocrystals have been synthesized with oleylamine capping molecules to improve their stability in the ambient environment. These modifications allow for control over photoluminescent properties (Lu et al., 2016).

  • The material has been studied through nuclear magnetic resonance for its molecular reorientation properties, particularly in its chloride, bromide, and iodide forms. Understanding these properties is crucial for applications in molecular and materials science (Tsau & Gilson, 1970).

  • Methylammonium bromide's role in forming perovskite solar cells, particularly through its interaction with other compounds like diethylammonium bromide, has been a subject of research. This includes studying its impact on the efficiency and light stability of these cells (Huang et al., 2019).

  • The compound has also been studied in the context of phase transitions in perovskites, contributing to a deeper understanding of the structural properties and stability of these materials (Swainson et al., 2003).

properties

IUPAC Name

methylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNAMNOYHCTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH3+].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218868
Record name Methylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylammonium bromide

CAS RN

6876-37-5
Record name Methylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylammonium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDV5PY4944
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylammonium bromide

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